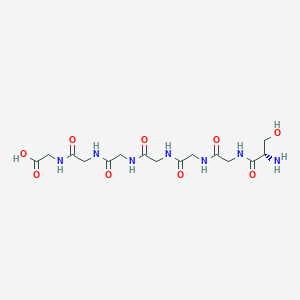
L-Serylglycylglycylglycylglycylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Serylglycylglycylglycylglycylglycylglycine: is a synthetic peptide composed of a sequence of amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Serylglycylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-serine, is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group (usually Fmoc) is removed to expose the amino group.
Coupling: The next amino acid, glycine, is activated and coupled to the exposed amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent glycine residue.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Serylglycylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target any oxidized functional groups within the peptide.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or other mild oxidizing agents.
Reducing agents: Sodium borohydride or other reducing agents.
Substitution reagents: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions can produce modified peptides with different amino acid sequences.
Aplicaciones Científicas De Investigación
L-Serylglycylglycylglycylglycylglycylglycine has several scientific research applications, including:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Molecular Biology: Employed in experiments to understand peptide synthesis and degradation.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of novel biomaterials and biocompatible surfaces.
Mecanismo De Acción
The mechanism of action of L-Serylglycylglycylglycylglycylglycylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to proteins and enzymes, influencing their activity and stability. The exact pathways depend on the context of its application, such as its role in biochemical assays or therapeutic interventions.
Comparación Con Compuestos Similares
Similar Compounds
L-Serylglycylglycylglycylglycylglycine: A shorter peptide with similar properties.
L-Serylglycylglycylglycylglycylglycylglycylglycine: A longer peptide with additional glycine residues.
Uniqueness
L-Serylglycylglycylglycylglycylglycylglycine is unique due to its specific sequence and length, which confer distinct biochemical properties. Its ability to form stable structures and interact with various molecular targets makes it valuable for research and industrial applications.
Propiedades
Número CAS |
854923-28-7 |
|---|---|
Fórmula molecular |
C15H25N7O9 |
Peso molecular |
447.40 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H25N7O9/c16-8(7-23)15(31)22-5-13(28)20-3-11(26)18-1-9(24)17-2-10(25)19-4-12(27)21-6-14(29)30/h8,23H,1-7,16H2,(H,17,24)(H,18,26)(H,19,25)(H,20,28)(H,21,27)(H,22,31)(H,29,30)/t8-/m0/s1 |
Clave InChI |
OJJLCWBWNMQUAJ-QMMMGPOBSA-N |
SMILES isomérico |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
SMILES canónico |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)

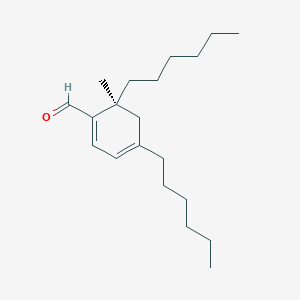
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)

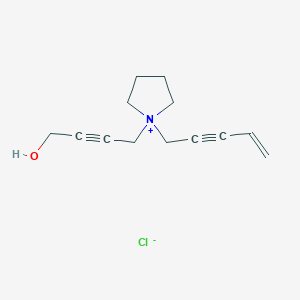
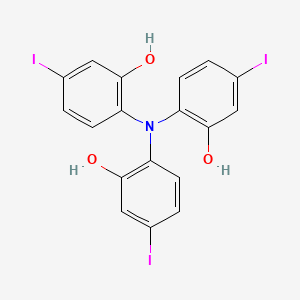
![5-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14199909.png)
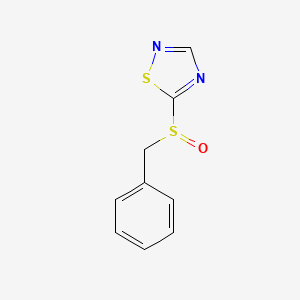
![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)

![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)
